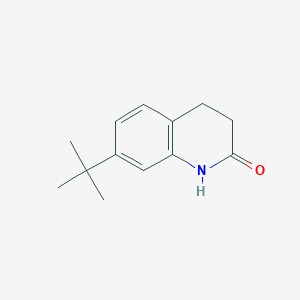
7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate” is similar to the one you’re asking about . It has a molecular weight of 248.32 and is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate” is 1S/C14H20N2O2/c1-14 (2,3)18-13 (17)16-11-8-10-6-4-5-7-12 (10)15-9-11/h4-7,11,15H,8-9H2,1-3H3, (H,16,17) .Physical And Chemical Properties Analysis
The compound “tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate” is a solid at room temperature and should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Antimalarial Drug Resistance Research
The study by Duraisingh et al. (1997) on chloroquine and amodiaquine's impact on Plasmodium falciparum highlights the significance of specific alleles in drug resistance. Such research underlines the importance of chemical compounds in understanding and combating resistance mechanisms in malaria treatment, which can be relevant to the study and application of "7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one" in antimalarial research (Duraisingh et al., 1997).
Cancer Research and Imaging
Dehdashti et al. (2013) assessed the use of 18F-ISO-1 in imaging tumor proliferation in patients with malignant neoplasms, showcasing the role of chemical compounds in developing diagnostic tools and therapeutic strategies in oncology. This indicates the potential for "7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one" in cancer research, specifically in the development of novel diagnostic or therapeutic agents (Dehdashti et al., 2013).
Environmental Health and Toxicology
The study on synthetic phenolic antioxidants (SPAs) by Du et al. (2019) explores prenatal exposure to contaminants and their transfer across the placenta. Research on compounds like "7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one" could be relevant in understanding the environmental and health impacts of chemical exposure, potentially contributing to safer consumer product formulations (Du et al., 2019).
Neurological Disease Research
The investigation into the metabolism and pharmacokinetics of SB-649868, an orexin 1 and 2 receptor antagonist, by Renzulli et al. (2011) illustrates the complex pathways involved in drug metabolism and their implications for treating conditions such as insomnia. This highlights the potential applications of "7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one" in neurological research, particularly in understanding and developing treatments for sleep disorders and possibly other neurological conditions (Renzulli et al., 2011).
Safety and Hazards
properties
IUPAC Name |
7-tert-butyl-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-13(2,3)10-6-4-9-5-7-12(15)14-11(9)8-10/h4,6,8H,5,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKKIQWNGHJSJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(CCC(=O)N2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(benzylamino)-1,3-dimethyl-5-(naphthalen-1-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
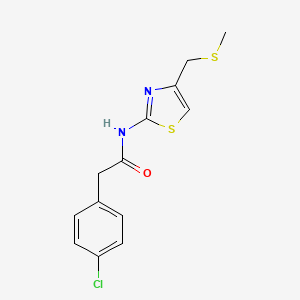
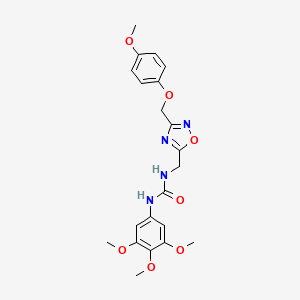
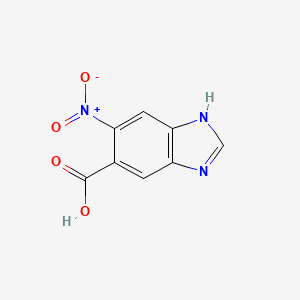
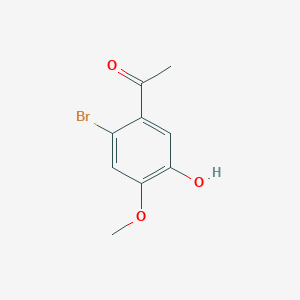
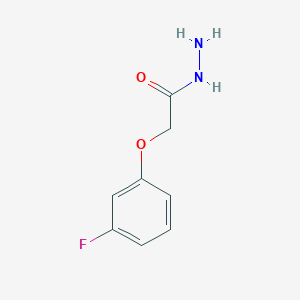
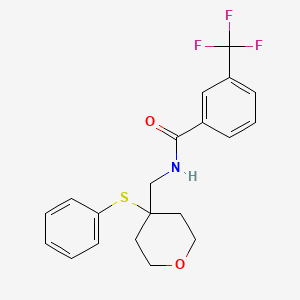
![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2664689.png)
![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2664693.png)
![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2664696.png)
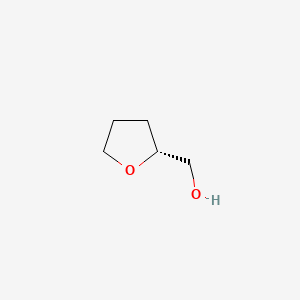
![3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2664698.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2664699.png)
